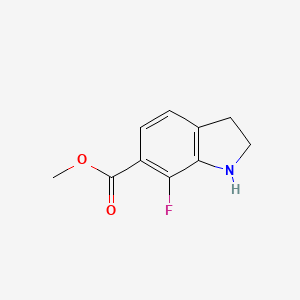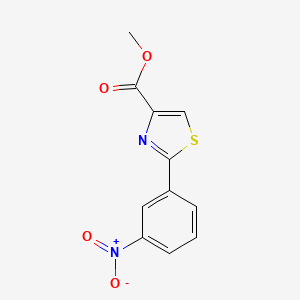
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with bromine, chlorine, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate.
Bromination: The pyrazole derivative is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Oxidized derivatives of the pyrazole ring.
Coupling reactions: Biaryl or heteroaryl compounds.
科学的研究の応用
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammation.
Materials science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
作用機序
The mechanism of action of Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary but often include interactions with proteins involved in signal transduction and metabolic pathways.
類似化合物との比較
Similar Compounds
- Methyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-iodo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-bromo-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
特性
分子式 |
C11H8BrClN2O2 |
|---|---|
分子量 |
315.55 g/mol |
IUPAC名 |
methyl 5-bromo-1-(4-chlorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-17-11(16)9-6-14-15(10(9)12)8-4-2-7(13)3-5-8/h2-6H,1H3 |
InChIキー |
UOFXRZUVBQAWHP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Bromo-8-hydroxythieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13678073.png)

![Methyl 2-(9-Boc-1-oxa-9-azaspiro[5.5]undecan-4-ylidene)acetate](/img/structure/B13678088.png)
![Methyl 5,6-difluoro-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B13678090.png)

![6-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13678108.png)

![8-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678120.png)




![1-[2-(Methoxymethoxy)ethyl]-4-methylbenzene](/img/structure/B13678134.png)
